molecular formula C6H16Cl2N2O2 B12398983 L-Lysine-15N2,d9 (dihydrochloride)

L-Lysine-15N2,d9 (dihydrochloride)

Cat. No.: B12398983
M. Wt: 230.15 g/mol
InChI Key: JBBURJFZIMRPCZ-OLOHBTBYSA-N
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Description

L-Lysine-15N2,d9 (dihydrochloride) is a stable isotope-labeled compound. It is a derivative of L-Lysine, an essential amino acid, where the nitrogen atoms are labeled with nitrogen-15 and the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-15N2,d9 (dihydrochloride) involves the incorporation of nitrogen-15 and deuterium into the L-Lysine moleculeThe final product is then converted into its dihydrochloride form to enhance its stability and solubility .

Industrial Production Methods: Industrial production of L-Lysine-15N2,d9 (dihydrochloride) involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .

Chemical Reactions Analysis

Types of Reactions: L-Lysine-15N2,d9 (dihydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives .

Scientific Research Applications

L-Lysine-15N2,d9 (dihydrochloride) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-Lysine-15N2,d9 (dihydrochloride) involves its incorporation into biological systems as a labeled amino acid. The nitrogen-15 and deuterium labels allow researchers to track the compound’s movement and transformation within the system. This provides valuable information about the metabolic pathways and molecular targets involved in various biological processes .

Comparison with Similar Compounds

    L-Lysine-15N2 (dihydrochloride): Labeled with nitrogen-15 but not deuterium.

    L-Lysine-d9 (dihydrochloride): Labeled with deuterium but not nitrogen-15.

    L-Lysine (dihydrochloride): Unlabeled version of L-Lysine

Uniqueness: L-Lysine-15N2,d9 (dihydrochloride) is unique due to its dual labeling with both nitrogen-15 and deuterium. This dual labeling provides enhanced sensitivity and specificity in tracing studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

230.15 g/mol

IUPAC Name

(2S)-2,6-bis(15N)(azanyl)-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2,5D,7+1,8+1;;

InChI Key

JBBURJFZIMRPCZ-OLOHBTBYSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[15NH2])[15NH2].Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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